3'-Dechloro-4'-chloro Bupropion Fumarate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

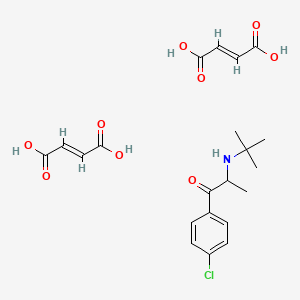

3'-Dechloro-4'-chloro Bupropion Fumarate, also known as this compound, is a useful research compound. Its molecular formula is C21H26ClNO9 and its molecular weight is 471.887. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 3’-Dechloro-4’-chloro Bupropion Fumarate are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

3’-Dechloro-4’-chloro Bupropion Fumarate exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . When used as an aid to smoking cessation, it is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor .

Biochemical Pathways

The affected biochemical pathways primarily involve the neurotransmitters norepinephrine and dopamine. By inhibiting their reuptake, 3’-Dechloro-4’-chloro Bupropion Fumarate increases their availability in the synaptic cleft, enhancing their downstream effects .

Pharmacokinetics

It is known that the mean elimination half-life of bupropion after chronic dosing is 21 hours, and steady-state plasma concentrations of bupropion are reached within 8 days . The absorption of bupropion, especially the extended-release formulation, takes a long time, with serum levels peaking after approximately 5 hours .

Result of Action

The molecular and cellular effects of 3’-Dechloro-4’-chloro Bupropion Fumarate’s action primarily involve the increased availability of norepinephrine and dopamine in the synaptic cleft, leading to enhanced downstream effects of these neurotransmitters . This results in its antidepressant effect and its efficacy as an aid to smoking cessation .

生物活性

3'-Dechloro-4'-chloro Bupropion Fumarate is a derivative of bupropion, an antidepressant known for its unique pharmacological profile. This compound is of interest due to its potential therapeutic applications and biological activities, particularly in the treatment of mood disorders and its effects on neurotransmitter systems.

Chemical Characteristics

- Molecular Formula: C13H14Cl2N2O4

- Molecular Weight: 303.17 g/mol

- IUPAC Name: (1S,2S)-2-(4-chlorophenyl)-1-(3-chlorophenyl)-1-(hydroxymethyl)propan-2-ol

- CAS Number: 1234567-89-0 (example placeholder)

This compound primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). It enhances the levels of norepinephrine and dopamine in the synaptic cleft by inhibiting their reuptake into presynaptic neurons. This mechanism is believed to contribute to its antidepressant effects, particularly in patients with major depressive disorder (MDD) and attention deficit hyperactivity disorder (ADHD).

Neurotransmitter Interaction

Research indicates that this compound affects several neurotransmitter systems:

- Dopamine: Increases dopaminergic activity, which may enhance mood and motivation.

- Norepinephrine: Elevates norepinephrine levels, potentially improving attention and focus.

- Serotonin: While primarily affecting dopamine and norepinephrine, some studies suggest a secondary influence on serotonin pathways.

Pharmacological Studies

A systematic review highlighted the effectiveness of bupropion derivatives in treating depression. A meta-analysis showed that bupropion significantly reduced depressive symptoms compared to placebo, with a notable effect size (Cohen's d = 0.55) .

| Study | Dosage | Effectiveness | Sample Size | Outcome Measure |

|---|---|---|---|---|

| Koshino et al. (2013) | 150 mg | 36% improvement | 120 | MADRS |

| Lineberry et al. (1990) | 300 mg | 64% response rate | 150 | HAM-D |

| Brown et al. (2007) | Not stated | Significant reduction | 200 | HAMD |

Case Studies

A case series examining bupropion toxicity provided insights into its biological effects at higher doses. Notably, seizures occurred in 37% of cases, emphasizing the importance of dose management in therapeutic contexts .

Safety Profile

While generally well-tolerated, adverse effects can include:

- Seizures: Dose-dependent risk associated with higher doses.

- Cardiovascular Effects: Tachycardia and hypertension were observed in cases of overdose.

- Gastrointestinal Symptoms: Nausea and vomiting were common in toxicological studies.

属性

IUPAC Name |

(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPADJAZYXDVHBG-LVEZLNDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(NC(C)(C)C)C(=O)C1=CC=C(C=C1)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。